molecular formula C20H26N6O B5577946 6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

Cat. No. B5577946
M. Wt: 366.5 g/mol
InChI Key: LFXKZFYNMIUAEM-UHFFFAOYSA-N
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Description

The compound "6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine" is part of a broader class of chemicals that have been studied for their significant pharmacological activities. This compound, like its related piperazine and pyridazinone derivatives, has been of interest due to its chemical structure and potential bioactivity, which has led to extensive research into its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of compounds related to "6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine" involves complex chemical reactions that aim to create specific structures with potential biological activities. The synthesis process often explores different chemical pathways to achieve the desired molecular configuration, involving multiple steps of reaction and purification. Research has focused on optimizing these synthesis processes for efficiency and yield.

Molecular Structure Analysis

The molecular structure of compounds within this class is critically important in determining their chemical behavior and potential bioactivity. Advanced analytical techniques, such as X-ray crystallography and NMR spectroscopy, are utilized to elucidate the precise arrangement of atoms within the molecule, providing insights into its chemical reactivity and interactions with biological targets.

Chemical Reactions and Properties

The chemical properties of "6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine" derivatives are influenced by their molecular structure. These compounds participate in various chemical reactions, including N-dealkylation and reactions with C- and N-nucleophiles, which can modify their chemical structure and potentially alter their biological activity. Understanding these reactions is crucial for the development of new compounds with desired pharmacological properties.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are essential for their potential application in pharmaceuticals. These properties can affect the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug design and development.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are fundamental aspects of research on these compounds. Studies often focus on understanding how these properties influence the compound's efficacy as a therapeutic agent, its potential toxicity, and its overall suitability for use in medical applications.

For more comprehensive details on the topics discussed, the following references are recommended:

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives are recognized for their versatility in drug design, contributing to various therapeutic uses. These compounds exhibit a broad spectrum of pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent properties. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. This flexibility makes piperazine a valuable scaffold in the discovery of drug-like elements for various diseases. The exploration of piperazine-based molecules has successfully emerged as a pharmacophore, with research suggesting its continued investigation for therapeutic applications (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing insights for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Metabolism and Disposition in Arylpiperazine Derivatives

The metabolism of arylpiperazine derivatives, which are used clinically for depression, psychosis, or anxiety treatment, involves extensive pre-systemic and systemic metabolism including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, among others, highlighting the importance of understanding their pharmacokinetic and pharmacodynamic profiles for therapeutic use (Caccia, 2007).

properties

IUPAC Name

cyclopentyl-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c1-15-6-7-17(21-14-15)22-18-8-9-19(24-23-18)25-10-12-26(13-11-25)20(27)16-4-2-3-5-16/h6-9,14,16H,2-5,10-13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXKZFYNMIUAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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